2,3-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-28-16-9-7-15(8-10-16)18-11-12-20(26)25(24-18)14-13-23-22(27)17-5-4-6-19(29-2)21(17)30-3/h4-12H,13-14H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWQQKURZDEGHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Attachment of the Benzamide Moiety: This step involves the reaction of the pyridazinone intermediate with a benzoyl chloride derivative under basic conditions.
Introduction of Methoxy Groups: Methoxylation can be performed using methanol and an acid catalyst or through methylation reactions using methyl iodide and a base.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for various pharmacological activities, particularly in the following areas:
Anti-inflammatory Properties
Research indicates that compounds with similar structures may act as selective antagonists for E prostanoid receptor 4 (EP4), which plays a significant role in inflammatory processes. This suggests that 2,3-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide may also exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Anticancer Activity
Studies have shown that related pyridazinone derivatives possess cytotoxic effects against various cancer cell lines. The presence of the methoxyphenyl group in the structure may enhance its interaction with biological targets involved in cancer progression. Preliminary data suggest that this compound could inhibit tumor growth and induce apoptosis in cancer cells .
Neuroprotective Effects
There is emerging evidence that compounds with similar structural features exhibit neuroprotective properties. The ability to modulate neurotransmitter systems or protect neuronal cells from oxidative stress could position this compound as a potential therapeutic agent for neurodegenerative disorders .
Case Study 1: Anti-inflammatory Activity
In vitro studies demonstrated that derivatives of this compound exhibited significant inhibition of EP4 receptor activity, leading to reduced production of pro-inflammatory cytokines in cellular models. This positions the compound as a potential lead for developing new anti-inflammatory drugs.
Case Study 2: Anticancer Potential
A study evaluated the cytotoxic effects of this compound against various cancer cell lines, including breast and lung cancer models. Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to receptors, modulating their activity and downstream signaling pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and synthetic comparisons between the target compound and key analogs from the literature:
Key Structural and Functional Differences:
Pyridazinone Core Modifications: The target compound’s pyridazinone ring is substituted with a 4-methoxyphenyl group, unlike ’s antipyrine hybrids, which incorporate piperazinyl groups (e.g., 4-fluorophenyl-piperazinyl in 6g). ’s pyridazinone derivatives (e.g., 5a) feature sulfonamide and benzyloxy groups, highlighting versatility in functionalization but diverging from the target’s methoxy-rich substitution .
Linker Flexibility and Role :
- The ethyl linker in the target compound provides moderate flexibility compared to the propanamide chain in ’s hybrids, which may enhance conformational adaptability for target engagement .
Benzamide Substituents :
- The 2,3-dimethoxybenzamide moiety in the target contrasts with ’s simpler 3-methylbenzamide, suggesting enhanced steric and electronic modulation for receptor binding .
Synthetic Complexity: ’s antipyrine hybrids require multi-step synthesis involving antipyrine amines and pyridazinone intermediates, whereas the target compound could be synthesized via a more straightforward coupling route akin to .
Research Findings and Implications
- Synthetic Feasibility : The target’s synthesis is likely achievable using methods analogous to , but optimization may be required to accommodate the ethyl linker and methoxy substituents .
- Characterization Gaps : Unlike and , which provide full spectral data (e.g., IR C=O peaks at 1662–1681 cm⁻¹), the target compound’s characterization remains hypothetical, necessitating further experimental validation .
Biological Activity
2,3-Dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with methoxy substitutions and a pyridazinone moiety, which is crucial for its biological activity. The molecular formula is with a molecular weight of 409.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 409.4 g/mol |
| CAS Number | 921572-65-8 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, potentially affecting cellular proliferation and survival.
- Receptor Modulation : It may interact with specific cellular receptors, altering signal transduction pathways.
- Antioxidant Activity : The structure allows it to scavenge free radicals, thereby reducing oxidative stress in cells.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar compounds within the pyridazinone class. For instance, compounds with structural similarities have shown significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Assays Used : MTS cytotoxicity and BrdU proliferation assays.
Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting promising antitumor activity.
Antimicrobial Activity
In addition to antitumor effects, compounds similar to this compound have also been evaluated for antimicrobial properties:
- Testing Methods : Broth microdilution tests were performed against Gram-positive and Gram-negative bacteria.
- Results : Several derivatives demonstrated significant antibacterial activity, indicating potential for development as antimicrobial agents.
Case Studies
-
Antitumor Activity in vitro :
- A study evaluated the effects of a series of pyridazinone derivatives on A549 cells.
- Results showed that compounds with similar structural features had IC50 values ranging from 5 to 15 µM in 2D cultures but were less effective in 3D cultures.
-
Antimicrobial Evaluation :
- Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
- Compounds exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL for both bacterial strains.
Q & A
Basic: What are the optimal synthetic routes for this compound, and what challenges are encountered in achieving high yield and purity?
Answer:
The synthesis typically involves multi-step reactions, starting with condensation of a pyridazinone precursor (e.g., 3-(4-methoxyphenyl)-6-hydroxypyridazine) with an ethylenediamine derivative, followed by coupling to a 2,3-dimethoxybenzoyl chloride. Key steps include:
- Reagent Selection : Use of DCM/MeOH gradients (0–4%) for purification, yielding 42–62% pure product .
- Challenges : Low yields due to competing side reactions (e.g., incomplete acylation) and purification difficulties from polar byproducts. Column chromatography with silica gel and polarity-adjusted solvents is critical .
Basic: How can spectroscopic techniques confirm the structural integrity of the compound?
Answer:
- IR Spectroscopy : Identify carbonyl (C=O) stretches at 1,664–1,681 cm⁻¹ for the pyridazinone and benzamide moieties .
- ¹H-NMR : Key peaks include:
- Mass Spectrometry : Confirm molecular ion peak at m/z corresponding to C₂₂H₂₅N₃O₅ (exact mass calculated via HRMS) .
Advanced: What computational modeling approaches predict the compound’s binding affinity to GPCRs?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT₁A/₂A), leveraging structural analogs like GR113808 and MDL100907 from literature .
- Molecular Dynamics (MD) : Assess binding stability (e.g., RMSD < 2 Å over 100 ns simulations) and hydrogen-bond interactions with conserved residues (e.g., Asp116 in 5-HT₂A) .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding, prioritizing targets with ΔG < −8 kcal/mol .
Advanced: How do methoxy groups influence pharmacokinetic properties?
Answer:
- Lipophilicity : Methoxy groups increase logP by ~0.5–1.0 units, enhancing membrane permeability (predicted via SwissADME).
- Metabolism : Susceptible to O-demethylation by CYP450 enzymes; use liver microsome assays to identify major metabolites (e.g., hydroxylated derivatives) .
- Solubility : Aqueous solubility may decrease; employ co-solvents (e.g., DMSO/PEG) in in vivo studies .
Advanced: What in vitro assays evaluate inhibitory activity against disease targets?
Answer:
- Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., EGFR or CDK2) with ATP competition protocols. IC₅₀ values <10 µM suggest therapeutic potential .
- Receptor Binding : Radioligand displacement assays (e.g., [³H]Ketanserin for 5-HT₂A) with Kᵢ determination via Scatchard analysis .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess EC₅₀ and selectivity indices .
Advanced: How to address discrepancies between in vitro and in vivo activity data?
Answer:
- Bioavailability : Profile plasma concentration-time curves (Cₘₐₓ, AUC) using LC-MS/MS. Low oral bioavailability may explain reduced in vivo efficacy .
- Protein Binding : Measure plasma protein binding via equilibrium dialysis; >90% binding may limit free drug availability .
- Metabolite Interference : Identify active metabolites using HRMS and retest in vitro .
Advanced: What structural modifications enhance target selectivity?
Answer:
- Pyridazinone Core : Replace 4-methoxyphenyl with halogenated aryl groups (e.g., 4-Cl) to reduce off-target binding .
- Linker Optimization : Shorten the ethyl chain to a methyl group to restrict conformational flexibility, improving selectivity for compact binding pockets .
- Substituent Tuning : Introduce electron-withdrawing groups (e.g., CF₃) on the benzamide to modulate electron density and H-bond interactions .
Basic: What are recommended storage conditions for long-term stability?
Answer:
- Temperature : Store at −20°C in airtight, light-resistant vials.
- Solvent : Dissolve in anhydrous DMSO (10 mM stock), aliquot to avoid freeze-thaw cycles.
- Stability Monitoring : Conduct HPLC purity checks every 6 months; degradation >5% warrants repurification .
Basic: How to validate purity post-synthesis?
Answer:
- HPLC : Use a C18 column (ACN/H₂O gradient); purity ≥95% confirmed by single peak (retention time ~12–15 min) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4%) .
- TLC : Spotting on silica plates (DCM:MeOH 9:1) to confirm absence of side products .
Advanced: What are the cytotoxic effects, and how to mitigate them?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
